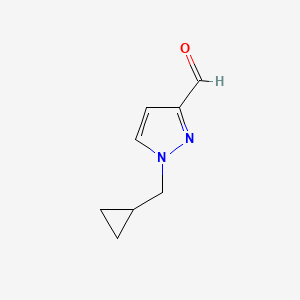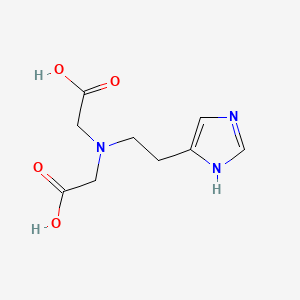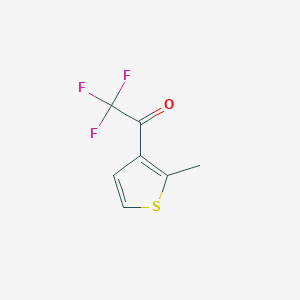
2,3-Dimethyl-4,6-diphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4,6-diphenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,6-diphenylpyridine can be achieved through various methods. One common approach involves the condensation of β-enamine carbonyl compounds with rongalite, which serves as a C1 unit for the assembly of the pyridine ring . This method is advantageous due to its broad functional group tolerance and the ability to produce substituted pyridine derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and specific solvents to facilitate the reaction and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-4,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, benzene, and toluene . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4,6-diphenylpyridine has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4,6-diphenylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,3-Dimethyl-4,6-diphenylpyridine include:
- 2,6-Diphenylpyridine
- 2,4,6-Triphenylpyridine
- 2,3,5,6-Tetrasubstituted pyridines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of methyl groups at positions 2 and 3, along with phenyl groups at positions 4 and 6, influences its electronic structure and makes it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H17N |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
2,3-dimethyl-4,6-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-15(2)20-19(17-11-7-4-8-12-17)13-18(14)16-9-5-3-6-10-16/h3-13H,1-2H3 |
Clave InChI |
TYNZCKZFTMNWIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)








![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)

![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
